4,4,5,5-Tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17955611
InChI: InChI=1S/C15H21BO2/c1-11-7-9-13(10-8-11)12(2)16-17-14(3,4)15(5,6)18-16/h7-10H,2H2,1,3-6H3
SMILES:
Molecular Formula: C15H21BO2
Molecular Weight: 244.14 g/mol

4,4,5,5-Tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC17955611

Molecular Formula: C15H21BO2

Molecular Weight: 244.14 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane -

Specification

Molecular Formula C15H21BO2
Molecular Weight 244.14 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[1-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H21BO2/c1-11-7-9-13(10-8-11)12(2)16-17-14(3,4)15(5,6)18-16/h7-10H,2H2,1,3-6H3
Standard InChI Key IRVMYTWMAWKUET-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4,4,5,5-tetramethyl-2-[1-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane, reflects its bicyclic dioxaborolane core stabilized by four methyl groups and a para-tolyl-substituted vinyl side chain. The pinacol (2,3-dimethyl-2,3-butanediol) ligand enhances boron’s stability against hydrolysis while maintaining its electrophilic character for transmetalation. Key identifiers include:

PropertyValue
Molecular FormulaC15H21BO2\text{C}_{15}\text{H}_{21}\text{BO}_2
Molecular Weight244.14 g/mol
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C
InChIKeyIRVMYTWMAWKUET-UHFFFAOYSA-N
PubChem CID130115775

The crystal structure remains unreported, but computational models predict a planar boron center with sp² hybridization, facilitating conjugation with the vinyl group.

Spectroscopic Features

While nuclear magnetic resonance (NMR) data for this specific compound is limited, analogous pinacol boronic esters exhibit distinct 11B^{11}\text{B} NMR signals between 28–32 ppm, indicative of tetracoordinated boron . The vinyl proton resonances typically appear as doublets in the 1H^{1}\text{H} NMR spectrum (δ 5.5–6.5 ppm), coupled to the boron-bound carbon.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4,4,5,5-tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane typically proceeds via a two-step protocol:

  • Vinylboronation: Reaction of p-tolylacetylene with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a platinum or palladium catalyst (e.g., PtCl2\text{PtCl}_2 or Pd(dba)2\text{Pd(dba)}_2) under inert atmosphere.

  • Purification: Column chromatography or recrystallization from hexane/ethyl acetate mixtures yields the product in 75–85% purity, which is further upgraded to 95–97% via vacuum sublimation.

Critical Reaction Parameters:

  • Temperature: 60–80°C

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

  • Catalyst Loading: 2–5 mol%

  • Moisture Control: Strict exclusion of water to prevent boronate decomposition .

Industrial-Scale Production

Commercial suppliers, including AChemBlock and AstaTech, manufacture the compound in batch reactors with the following specifications:

SupplierPurity (%)FormPackaging
AChemBlock97White solid1 g, 5 g, 10 g vials
AstaTech95Crystalline powder25 g, 100 g drums

Production costs are influenced by the price of palladium catalysts (~$60,000/kg as of 2024), necessitating efficient catalyst recovery systems.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in palladium-catalyzed cross-coupling reactions with aryl halides. For example, coupling with 4-bromotoluene using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 in aqueous Na2CO3\text{Na}_2\text{CO}_3 yields 4,4'-dimethylbiphenyl with >90% efficiency. The pinacol group’s steric bulk suppresses proto-deboronation, enhancing reaction yields compared to unprotected boronic acids .

Hydroboration Initiator

In cobalt-catalyzed hydroboration of terminal alkynes, the compound acts as a boron source, enabling anti-Markovnikov addition. Recent studies demonstrate its utility in synthesizing β-boryl styrenes under mild conditions (room temperature, 12 h) :

RC≡CH+HBpinCo1 (2 mol%)RCH2-Bpin\text{RC≡CH} + \text{HBpin} \xrightarrow{\text{Co1 (2 mol\%)}} \text{RCH}_2\text{-Bpin}

Key Advantages:

  • Tolerance for ester, nitrile, and ketone functional groups

  • No requirement for cryogenic conditions

Polymer Chemistry

Incorporation into conjugated polymers via Heck coupling enhances electron-transport properties. Poly(p-phenylene vinylene) derivatives containing this boronate exhibit photoluminescence quantum yields of 0.45–0.52, making them candidates for organic light-emitting diodes (OLEDs).

Physicochemical Properties and Stability

Thermal Behavior

  • Melting Point: 89–92°C (decomposition observed above 120°C)

  • Solubility:

    • High in THF, dichloromethane

    • Low in water (<0.1 mg/mL)

    • Moderate in ethanol (8.7 mg/mL at 25°C)

Recent Advancements and Future Directions

Catalytic Innovations

A 2024 study demonstrated cobalt-NHC complexes (e.g., Co1) that enable room-temperature hydroboration of alkynes using this boronate, achieving turnover numbers (TON) of 470 . Mechanistic studies suggest a σ-bond metathesis pathway involving cobalt hydride intermediates .

Biomedical Applications

Preliminary investigations into boron neutron capture therapy (BNCT) highlight the compound’s potential as a tumor-targeting agent due to its high boron content (4.43 wt%) and lipophilicity (logP = 3.2).

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